2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde is an aromatic compound with the molecular formula C8H3BrF4O. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method includes the following steps:
Fluorination: The fluorine atoms are introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like cesium fluoride (CsF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products:
Oxidation: 2-Bromo-3-fluoro-6-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-3-fluoro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid
- 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Comparison: 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the benzaldehyde ring. This unique arrangement imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the bromine atom at the 2-position allows for selective substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Properties
IUPAC Name |
2-bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-7-4(3-14)5(8(11,12)13)1-2-6(7)10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALUMDQXUJOZER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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